3-(Dimethylamino)propiophenone

Description

BenchChem offers high-quality 3-(Dimethylamino)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Dimethylamino)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

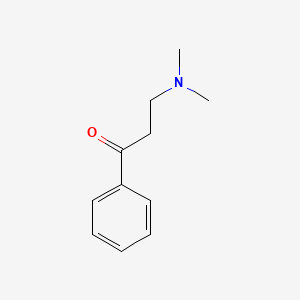

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNXJNURJISYMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188564 | |

| Record name | beta-(Dimethylamino)propiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3506-36-3 | |

| Record name | 3-(Dimethylamino)-1-phenyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3506-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-(Dimethylamino)propiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003506363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-(Dimethylamino)propiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dimethylamino)propiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(DIMETHYLAMINO)PROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844YA6J34K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of 3-(Dimethylamino)propiophenone: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Mannich Base

3-(Dimethylamino)propiophenone, a classic example of a Mannich base, holds a significant position in synthetic organic chemistry.[1][2][3] Its utility stems from the presence of a reactive β-amino ketone moiety, which serves as a versatile building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals and other biologically active compounds.[1][3][4] For instance, it is a precursor in the synthesis of various pharmaceutical agents, including some anticonvulsants and agents investigated for Alzheimer's disease.[5] This guide provides a comprehensive exploration of the synthesis of 3-(Dimethylamino)propiophenone, delving into the intricacies of its reaction mechanism, offering a field-proven experimental protocol, and explaining the causality behind the procedural choices.

The Core of the Synthesis: The Mannich Reaction

The synthesis of 3-(Dimethylamino)propiophenone is primarily achieved through the Mannich reaction.[4][6][7] This fundamental reaction in organic chemistry involves the aminoalkylation of an acidic proton located on a carbon atom adjacent to a carbonyl group.[3][6] In this specific case, the reaction is a three-component condensation of acetophenone (the compound with the acidic α-hydrogen), formaldehyde (a non-enolizable aldehyde), and dimethylamine (a secondary amine).[6][7][8]

Pillar 1: The Reaction Mechanism - A Step-by-Step Elucidation

The Mannich reaction proceeds through a well-established, multi-step mechanism. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction is typically carried out under acidic conditions, which plays a pivotal role in the activation of the reactants.[7][9]

Step 1: Formation of the Electrophilic Iminium Ion

The reaction initiates with the formation of a highly reactive electrophile, the dimethylaminomethyl cation, also known as an iminium ion.[2][6][7] This occurs through the acid-catalyzed reaction between dimethylamine and formaldehyde.[8] The use of dimethylamine hydrochloride is common practice as it conveniently provides both the amine and the acidic environment necessary for the reaction to proceed.[7] The acid protonates the formaldehyde, making it more susceptible to nucleophilic attack by the dimethylamine. Subsequent dehydration of the resulting hemiaminal yields the resonance-stabilized iminium ion.[2][8] This iminium ion is a precursor to the well-known Eschenmoser's salt, a powerful aminomethylating agent.[10][11]

Step 2: Enolization of the Ketone

Simultaneously, the acidic conditions promote the tautomerization of acetophenone to its more nucleophilic enol form.[2][6][12] The presence of an α-hydrogen is a prerequisite for this step, as it is the proton that is removed during enolization.[6][12] The enol form of acetophenone possesses a nucleophilic α-carbon, which is poised to attack the electrophilic iminium ion.

Step 3: Nucleophilic Attack and Formation of the Mannich Base

The final step involves the nucleophilic attack of the enol's α-carbon on the carbon of the iminium ion.[2][13] This carbon-carbon bond formation results in a new β-amino ketone structure. A final deprotonation step regenerates the catalyst and yields the desired product, 3-(dimethylamino)propiophenone, often isolated as its hydrochloride salt.[13]

Caption: The reaction mechanism of the Mannich reaction for the synthesis of 3-(Dimethylamino)propiophenone.

Pillar 2: A Field-Proven Experimental Protocol

The following protocol is a robust and reproducible method for the synthesis of 3-(dimethylamino)propiophenone hydrochloride, adapted from established procedures.[14][15][16] The causality behind each step is explained to provide a deeper understanding of the experimental design.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Quantity |

| Acetophenone | 120.15 | 0.5 | 60 g (58.5 mL) |

| Dimethylamine Hydrochloride | 81.54 | 0.65 | 52.7 g |

| Paraformaldehyde | (CH₂O)n | 0.22 | 19.8 g |

| 95% Ethanol | - | - | 80 mL |

| Concentrated Hydrochloric Acid | 36.46 | - | 1 mL |

| Acetone | 58.08 | - | 425 mL |

Step-by-Step Methodology

-

Reaction Setup: In a 500 mL round-bottomed flask equipped with a reflux condenser, combine acetophenone (0.5 mol), dimethylamine hydrochloride (0.65 mol), and paraformaldehyde (0.22 mol).[14][16]

-

Causality: Using a molar excess of the amine hydrochloride and formaldehyde source ensures the complete conversion of the limiting reagent, acetophenone. Paraformaldehyde is a convenient solid source of formaldehyde.[17]

-

-

Solvent and Catalyst Addition: Add 80 mL of 95% ethanol and 1 mL of concentrated hydrochloric acid to the flask.[14][16]

-

Reflux: Heat the mixture to reflux using a steam bath or heating mantle for 2 hours. The initial two-layered mixture should become a homogeneous, yellowish solution as the paraformaldehyde dissolves.[14][15]

-

Causality: Heating the reaction mixture increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe. Refluxing ensures that the reaction proceeds at a constant, elevated temperature without loss of solvent.

-

-

Crystallization and Isolation: While the solution is still warm, transfer it to a 1 L Erlenmeyer flask. If the solution is not clear, filter it rapidly. Dilute the warm solution with 400 mL of acetone. Allow the mixture to cool slowly to room temperature, and then chill it overnight in a refrigerator.[14][16]

-

Causality: Acetone is used as an anti-solvent. The desired product, 3-(dimethylamino)propiophenone hydrochloride, is soluble in hot ethanol but much less soluble in an ethanol-acetone mixture, especially at lower temperatures. This difference in solubility allows for the selective crystallization of the product, leaving impurities and excess reactants in the solution.[14]

-

-

Filtration and Washing: Collect the resulting crystals by filtration and wash them with 25 mL of cold acetone.[14][16]

-

Causality: Washing with cold acetone removes any residual soluble impurities that may have adhered to the surface of the crystals.

-

-

Drying and Characterization: Dry the crude product at 40-50°C. The expected yield is 68-72%. The melting point of the crude product is typically in the range of 138-141°C. For further purification, the product can be recrystallized from hot 95% ethanol and acetone, which should raise the melting point to 155-156°C.[14][16]

Sources

- 1. Overview About Mannich Reaction Mechanism [unacademy.com]

- 2. Mannich reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. 3-(Dimethylamino)propiophenone | 3506-36-3 | Benchchem [benchchem.com]

- 5. Buy 3-(Dimethylamino)propiophenone hydrochloride | 879-72-1 [smolecule.com]

- 6. Mannich Reaction: Mechanism, Examples & Key Applications [vedantu.com]

- 7. adichemistry.com [adichemistry.com]

- 8. youtube.com [youtube.com]

- 9. Brønsted acid-catalyzed Mannich reaction through dual activation of aldehydes and N-Boc-imines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Eschenmoser's salt - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Mannich Reaction - Chemistry Steps [chemistrysteps.com]

- 14. orgsyn.org [orgsyn.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Preparation of β-Dimethylaminopropiophenone hydrochloride - Chempedia - LookChem [lookchem.com]

- 17. prepchem.com [prepchem.com]

An In-depth Technical Guide to 3-(Dimethylamino)propiophenone: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)propiophenone is a versatile organic compound classified as a Mannich base.[1] Structurally, it is a β-aminoketone, featuring a propiophenone backbone with a dimethylamino group at the β-position relative to the carbonyl group.[1] This arrangement of a ketone and a tertiary amine within the same molecule imparts a unique reactivity profile, making it a valuable starting material and intermediate in organic synthesis.[1] It is most commonly handled in its more stable hydrochloride salt form, which exhibits increased stability and solubility in polar solvents.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 3-(dimethylamino)propiophenone, with a focus on its utility in research and drug development.

Chemical Structure and Properties

The chemical behavior of 3-(dimethylamino)propiophenone is dictated by the interplay of its phenyl ketone and tertiary amine functionalities. The aromatic ring conjugated to the carbonyl group influences the reactivity of the α- and β-carbons, while the dimethylamino group at the β-position is key to its role in various chemical transformations.[1]

Chemical Structure

The structure of 3-(dimethylamino)propiophenone consists of a phenyl group attached to a three-carbon chain containing a carbonyl group at the 1-position and a dimethylamino group at the 3-position.

Caption: Chemical structure of 3-(Dimethylamino)propiophenone.

Physical and Chemical Properties

The properties of 3-(dimethylamino)propiophenone and its hydrochloride salt are summarized in the table below. The hydrochloride salt is a white to off-white crystalline powder.[3]

| Property | 3-(Dimethylamino)propiophenone (Free Base) | 3-(Dimethylamino)propiophenone Hydrochloride |

| CAS Number | 3506-36-3[1][4] | 879-72-1[1][2][3][5] |

| Molecular Formula | C₁₁H₁₅NO[1][4] | C₁₁H₁₆ClNO[1][2] or C₁₁H₁₅NO·HCl[3][6] |

| Molecular Weight | 177.24 g/mol [1][4] | 213.71 g/mol [1][2][3] |

| IUPAC Name | 3-(dimethylamino)-1-phenylpropan-1-one[1] | dimethyl-(3-oxo-3-phenylpropyl)azanium;chloride[2] |

| Melting Point | Not readily available | 150-156 °C[2][5][7] |

| Boiling Point | Not readily available | Decomposes before boiling[2] |

| Solubility | Not readily available | Soluble in water and polar organic solvents[2] |

| Appearance | Not readily available | White to almost white powder or crystals[3] |

Synthesis of 3-(Dimethylamino)propiophenone

The most common and well-established method for synthesizing 3-(dimethylamino)propiophenone is the Mannich reaction.[1][8] An alternative route involves the nucleophilic substitution of a halogenated precursor.[1][8]

Mannich Reaction

The Mannich reaction is a three-component condensation involving an active hydrogen compound (acetophenone), an amine (dimethylamine), and a non-enolizable aldehyde (formaldehyde).[1][8] The reaction proceeds through the formation of an iminium ion from dimethylamine and formaldehyde, which is then attacked by the enol form of acetophenone.[8]

Caption: General workflow for the synthesis of 3-(Dimethylamino)propiophenone via the Mannich reaction.

The following protocol is a typical procedure for the synthesis of 3-(dimethylamino)propiophenone hydrochloride:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine acetophenone (0.5 mole), dimethylamine hydrochloride (0.65 mole), and paraformaldehyde (0.22 mole).[9]

-

Solvent and Catalyst Addition: Add 80 mL of 95% ethanol and 1 mL of concentrated hydrochloric acid.[9]

-

Reflux: Heat the mixture to reflux on a steam bath for 2 hours. The initial two-layered mixture should become a homogeneous, yellowish solution as the paraformaldehyde dissolves.[9][10]

-

Crystallization: Transfer the warm solution to a wide-mouthed Erlenmeyer flask. If the solution is not clear, filter it while hot.[9]

-

Precipitation: While the solution is still warm, add 400 mL of acetone. Allow the mixture to cool slowly to room temperature and then chill it in a refrigerator overnight to facilitate crystallization.[9][10]

-

Isolation and Purification: Collect the resulting crystals by filtration and wash them with a small amount of acetone. The crude product can be recrystallized from a hot ethanol-acetone mixture for higher purity.[9][10] Drying the purified material at 70°C yields a product with a melting point of 155–156°C.[9][10]

Alternative Synthesis: Nucleophilic Substitution

An alternative route to 3-(dimethylamino)propiophenone involves the nucleophilic substitution of a β-halogenated propiophenone, such as β-bromopropiophenone, with dimethylamine.[1][8] This method offers a more direct pathway by displacing the bromine atom with the dimethylamine nucleophile.[1][8] The resulting free base is then typically converted to the hydrochloride salt by treatment with hydrochloric acid.[1]

Analytical Characterization

The identity and purity of 3-(dimethylamino)propiophenone and its salts are typically confirmed using a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure. For the hydrochloride salt, characteristic proton signals are observed for the aromatic, methylene, and methyl groups.[11]

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the key functional groups, particularly the carbonyl (C=O) stretch of the ketone and the C-N stretching vibrations.[2]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.[2]

-

Argentometric Titration: The purity of the hydrochloride salt can be determined by titrating the chloride ion with a standardized solution of silver nitrate.[12]

Applications in Research and Drug Development

3-(Dimethylamino)propiophenone serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science fields.

-

Precursor for Biologically Active Compounds: It is a key starting material for the synthesis of various derivatives with potential therapeutic applications. For instance, it has been used to synthesize potential anticonvulsant and anti-Alzheimer's disease agents.[2] It is also a reagent in the synthesis of selective inhibitors of African trypanosoma.[7]

-

Synthesis of β-Aminoketones and γ-Aminoalcohols: 3-(Dimethylamino)propiophenone and its derivatives are effective precursors for the synthesis of a diverse range of β-aminoketones and γ-aminoalcohols, which are important scaffolds in medicinal chemistry.[1]

-

Proteomics Research: In the field of proteomics, it can function as a crosslinking agent, reacting with primary amines of lysine residues in proteins to stabilize protein complexes for mass spectrometry analysis.[2]

-

Material Science: It can be a component in the synthesis of photoinitiators, which are crucial for initiating polymerization reactions in the development of new materials.[2]

Safety and Handling

3-(Dimethylamino)propiophenone hydrochloride is classified as toxic if swallowed and causes skin and serious eye irritation.[2][5] It should be handled with appropriate personal protective equipment, including gloves, eye protection, and a respirator.[5] It is combustible and may react with strong oxidizing agents.[2] Store in a dry, well-ventilated place.

Conclusion

3-(Dimethylamino)propiophenone, particularly in its hydrochloride form, is a fundamentally important Mannich base with a well-defined role in organic synthesis. Its straightforward synthesis via the Mannich reaction and its versatile reactivity make it an indispensable tool for researchers in academia and industry. The ability to serve as a precursor to a wide array of more complex molecules, including those with significant biological activity, ensures its continued relevance in the fields of medicinal chemistry and materials science. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.

References

-

PrepChem.com. Synthesis of 3-(Dimethylamino)-4'-methyl propiophenone hydrochloride. [Link]

-

LookChem. Preparation of β-Dimethylaminopropiophenone hydrochloride. [Link]

-

SpectraBase. 3-(Dimethylamino)propiophenone hydrochloride. [Link]

-

Organic Syntheses Procedure. β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. [Link]

-

Spectrum. 3-(Dimethylamino)-2-methylpropiophenone, hydrochloride - Optional[13C NMR]. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

SLS. 3-(DIMETHYLAMINO)-PROPIOPHENON | 8418280025 | SIGMA-ALDRICH. [Link]

Sources

- 1. 3-(Dimethylamino)propiophenone | 3506-36-3 | Benchchem [benchchem.com]

- 2. Buy 3-(Dimethylamino)propiophenone hydrochloride | 879-72-1 [smolecule.com]

- 3. 3-(Dimethylamino)propiophenone Hydrochloride | CymitQuimica [cymitquimica.com]

- 4. Synthesis routes of 3-(Dimethylamino)propiophenone [benchchem.com]

- 5. 3-(ジメチルアミノ)プロピオフェノン 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-(Dimethylamino)propiophenone Hydrochloride | 879-72-1 | AAA87972 [biosynth.com]

- 7. 3-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE | 879-72-1 [chemicalbook.com]

- 8. Buy 3-(Dimethylamino)propiophenone | 3506-36-3 [smolecule.com]

- 9. Preparation of β-Dimethylaminopropiophenone hydrochloride - Chempedia - LookChem [lookchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 3-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE(879-72-1) 1H NMR [m.chemicalbook.com]

- 12. scientificlabs.co.uk [scientificlabs.co.uk]

Spectroscopic Profile of 3-(Dimethylamino)propiophenone: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-(Dimethylamino)propiophenone, a key intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of its hydrochloride salt, offering not just the data itself, but the underlying structural correlations and experimental considerations.

Introduction: The Structural Significance of 3-(Dimethylamino)propiophenone

3-(Dimethylamino)propiophenone, often utilized as its more stable hydrochloride salt (CAS 879-72-1), is a versatile organic compound.[1][2][3] Its structure, featuring a propiophenone backbone with a dimethylamino group at the beta position, makes it a valuable precursor in the synthesis of various pharmaceutical agents.[1] A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and quality control in synthetic and medicinal chemistry applications. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a holistic view of the molecule's spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The analysis of the ¹H and ¹³C NMR spectra of 3-(Dimethylamino)propiophenone hydrochloride in a deuterated solvent like DMSO-d₆ provides a detailed map of the proton and carbon environments within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-(Dimethylamino)propiophenone hydrochloride reveals distinct signals corresponding to the aromatic and aliphatic protons. The electron-withdrawing effect of the carbonyl group and the protonated dimethylamino group significantly influences the chemical shifts of adjacent protons.

Table 1: ¹H NMR Spectral Data of 3-(Dimethylamino)propiophenone Hydrochloride in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.03 | Multiplet | 2H | Aromatic Protons (ortho to C=O) |

| ~7.69 | Multiplet | 1H | Aromatic Proton (para to C=O) |

| ~7.58 | Multiplet | 2H | Aromatic Protons (meta to C=O) |

| ~3.69 | Triplet | 2H | -CH₂- (alpha to C=O) |

| ~3.42 | Triplet | 2H | -CH₂- (alpha to N) |

| ~2.82 | Singlet | 6H | -N(CH₃)₂ |

| ~11.1 | Broad Singlet | 1H | N-H⁺ |

Expert Interpretation: The downfield chemical shifts of the aromatic protons are characteristic of a phenyl ketone. The protons ortho to the carbonyl group are the most deshielded due to the anisotropic effect of the C=O bond. The methylene protons adjacent to the carbonyl group appear as a triplet, coupled to the neighboring methylene group. Similarly, the methylene protons adjacent to the positively charged nitrogen atom are also shifted downfield and present as a triplet. The six protons of the two methyl groups on the nitrogen appear as a sharp singlet, indicating their chemical equivalence. The broad singlet at approximately 11.1 ppm is indicative of the acidic proton on the tertiary amine, a characteristic feature of the hydrochloride salt in DMSO-d₆.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in 3-(Dimethylamino)propiophenone hydrochloride gives rise to a distinct signal.

Table 2: ¹³C NMR Spectral Data of 3-(Dimethylamino)propiophenone Hydrochloride

| Chemical Shift (δ) ppm | Assignment |

| ~197.8 | C=O |

| ~136.2 | Aromatic C (quaternary) |

| ~134.1 | Aromatic CH (para) |

| ~129.2 | Aromatic CH (meta) |

| ~128.4 | Aromatic CH (ortho) |

| ~51.5 | -CH₂- (alpha to N) |

| ~42.3 | -N(CH₃)₂ |

| ~33.8 | -CH₂- (alpha to C=O) |

Expert Interpretation: The carbonyl carbon resonates significantly downfield, which is typical for ketones. The aromatic carbons show a range of chemical shifts, with the quaternary carbon attached to the propanone chain being the most deshielded among the sp² carbons. The aliphatic carbons are found in the upfield region of the spectrum, with their chemical shifts influenced by the proximity to the electronegative nitrogen and oxygen atoms.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of 3-(Dimethylamino)propiophenone hydrochloride and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a polar aprotic solvent is essential for dissolving the hydrochloride salt.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Spectrometer Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly shimmed to achieve a homogeneous magnetic field, which is critical for high-resolution spectra.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Co-adding 16-32 scans is usually sufficient to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A longer acquisition time and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift scale using the TMS signal.

Workflow for NMR Analysis

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of 3-(Dimethylamino)propiophenone hydrochloride will exhibit characteristic absorption bands for the carbonyl group, aromatic ring, and the ammonium salt.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3000-2700 | Broad, Strong | N-H⁺ stretch (Ammonium salt) |

| ~1685 | Strong | C=O stretch (Aryl ketone) |

| ~1600, ~1450 | Medium to Weak | C=C stretch (Aromatic ring) |

| ~1220 | Medium | C-N stretch |

| ~750, ~690 | Strong | C-H bend (Monosubstituted benzene) |

Expert Interpretation: The broad and strong absorption in the 3000-2700 cm⁻¹ region is a hallmark of the N-H⁺ stretching vibration of the tertiary ammonium salt. The strong, sharp peak around 1685 cm⁻¹ is indicative of the carbonyl (C=O) stretching of an aryl ketone. The conjugation of the carbonyl group with the aromatic ring slightly lowers the stretching frequency compared to a non-conjugated ketone. The characteristic absorptions for the aromatic C=C stretching and the out-of-plane C-H bending vibrations confirm the presence of a monosubstituted benzene ring.

Experimental Protocol for FTIR Data Acquisition (KBr Pellet Method)

Step-by-Step Methodology:

-

Sample Preparation: Grind a small amount (1-2 mg) of 3-(Dimethylamino)propiophenone hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Data Analysis: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the characteristic absorption peaks.

Workflow for IR Spectroscopy

Caption: Workflow for Infrared (IR) Spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and deduce its structure. For 3-(Dimethylamino)propiophenone, the mass spectrum will show the molecular ion and characteristic fragment ions.

Table 4: Key Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 177 | Moderate | [M]⁺ (Molecular ion of the free base) |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

| 58 | Very High (Base Peak) | [CH₂=N(CH₃)₂]⁺ |

Expert Interpretation: The molecular ion peak for the free base (C₁₁H₁₅NO) is observed at m/z 177. The most prominent fragmentation pathway involves the cleavage of the bond between the alpha and beta carbons relative to the carbonyl group, leading to the formation of the stable benzoyl cation at m/z 105. Further fragmentation of the benzoyl cation can result in the phenyl cation at m/z 77. The base peak at m/z 58 corresponds to the resonance-stabilized iminium ion [CH₂=N(CH₃)₂]⁺, which is a very characteristic fragment for compounds containing a dimethylaminomethyl group.

Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for volatile compounds and typically induces significant fragmentation. Electrospray Ionization (ESI) is a softer ionization technique suitable for the hydrochloride salt, which would likely show the protonated molecule of the free base [M+H]⁺ at m/z 178.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with the expected fragmentation based on the known structure.

Workflow for Mass Spectrometry

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

The spectroscopic data presented in this guide provides a robust and multi-faceted characterization of 3-(Dimethylamino)propiophenone. The combined insights from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry create a unique spectroscopic fingerprint that is indispensable for its identification and quality assessment in research and development settings. By understanding the correlation between the molecular structure and the spectroscopic data, scientists can confidently utilize this important synthetic intermediate in their work.

References

-

PubChem. 1-Propanone, 3-(dimethylamino)-1-phenyl-, hydrochloride (1:1). Available from: [Link]

-

SpectraBase. 3-(Dimethylamino)propiophenone hydrochloride. Available from: [Link]

-

ChemBK. beta-Dimethylaminopropiophenone hydrochloride. Available from: [Link]

-

PubChem. 3-(Dimethylamino)-1-phenyl-1-propanone. Available from: [Link]

-

NIST. Dimethylamine hydrochloride. In: NIST Chemistry WebBook. Available from: [Link]

Sources

Mannich reaction for synthesis of 3-(Dimethylamino)propiophenone.

An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)propiophenone via the Mannich Reaction

This guide provides a comprehensive overview of the Mannich reaction, focusing specifically on the synthesis of 3-(Dimethylamino)propiophenone. It is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a field-proven experimental protocol, and a discussion of the compound's applications.

The Mannich reaction is a powerful and fundamental three-component organic reaction that facilitates the aminoalkylation of an acidic proton located alpha to a carbonyl group or other electron-withdrawing group.[1][2] This condensation reaction typically involves an active hydrogen compound (e.g., a ketone), formaldehyde, and a primary or secondary amine (or ammonia).[2][3] The resulting product, a β-amino carbonyl compound, is known as a "Mannich base."[3]

3-(Dimethylamino)propiophenone is a classic Mannich base, the synthesis of which serves as an excellent case study of this reaction class. Its structure, featuring a propiophenone backbone with a dimethylamino group at the β-position, makes it a valuable and versatile intermediate in synthetic chemistry.[4] It is a key building block for a variety of more complex molecules, including pharmacologically active agents and specialized materials like photoinitiators.[4][5] Understanding its synthesis provides a practical foundation for leveraging the Mannich reaction in broader research and development contexts.

The Reaction Mechanism: A Stepwise Analysis

The synthesis of 3-(Dimethylamino)propiophenone is typically performed under acidic conditions, which orchestrates a sequential, two-part mechanism involving the formation of a highly reactive electrophile followed by a nucleophilic attack.[6][7]

Step 1: Formation of the Dimethylaminomethylium (Eschenmoser-like) Ion The reaction is initiated by the interaction between the secondary amine (dimethylamine, typically from its hydrochloride salt) and formaldehyde. The nucleophilic amine adds to the carbonyl carbon of formaldehyde. Subsequent acid-catalyzed dehydration rapidly generates a resonance-stabilized iminium cation, specifically the dimethylaminomethylium ion.[3][6][8] This cation is a potent electrophile and is the key intermediate that will be attacked in the next step.

Step 2: Enol Formation and Nucleophilic Attack Simultaneously, the ketone, acetophenone, is in equilibrium with its enol tautomer under the acidic reaction conditions.[6][7] Although the ketone form is predominant at equilibrium, a sufficient concentration of the nucleophilic enol form is present to drive the reaction forward.[8] The electron-rich double bond of the enol attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond at the α-position of the ketone.[7][9] A final deprotonation step regenerates the carbonyl group and yields the protonated Mannich base, 3-(Dimethylamino)propiophenone, which is typically isolated as its hydrochloride salt.

Caption: The acid-catalyzed Mannich reaction mechanism.

Field-Proven Experimental Protocol

The following protocol for the synthesis of 3-(Dimethylamino)propiophenone hydrochloride is adapted from well-established and validated procedures, notably those documented in Organic Syntheses.[10][11][12] This method is robust, high-yielding, and serves as a reliable benchmark.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Eq. |

| Acetophenone | 120.15 | 60.0 | 0.50 | 1.0 |

| Dimethylamine Hydrochloride | 81.54 | 52.7 | 0.65 | 1.3 |

| Paraformaldehyde | (30.03)n | 19.8 | 0.66 | 1.32 |

| Ethanol (95%) | - | 80 mL | - | - |

| Hydrochloric Acid (conc.) | - | 1 mL | - | Catalyst |

| Acetone | - | 425 mL | - | - |

Equipment

-

500 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle or steam bath

-

Magnetic stirrer and stir bar

-

1 L Erlenmeyer flask

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis.

-

Flask Assembly and Charging: In a 500 mL round-bottom flask equipped with a reflux condenser, combine acetophenone (60.0 g, 0.5 mol), dimethylamine hydrochloride (52.7 g, 0.65 mol), paraformaldehyde (19.8 g, 0.22 mol as (CH₂O)₃), and 80 mL of 95% ethanol.[11]

-

Causality: Using the hydrochloride salt of the amine is crucial; it serves as the amine source while also contributing to the acidic environment required for the reaction.[6] Paraformaldehyde is a stable, polymeric source of formaldehyde that readily depolymerizes under these conditions.

-

-

Initiation: Add 1 mL of concentrated hydrochloric acid to the mixture.[10]

-

Causality: The added strong acid acts as a catalyst, accelerating both the formation of the iminium ion and the enolization of the ketone.[8]

-

-

Reflux: Heat the mixture to reflux using a steam bath or heating mantle for 2 hours. The initial two-phase mixture should become a homogeneous, yellowish solution as the paraformaldehyde dissolves and the reaction proceeds.[11][12]

-

Isolation and Crystallization: While the solution is still warm, transfer it to a 1 L Erlenmeyer flask. If any solid impurities are present, perform a rapid hot filtration.[11] Dilute the warm solution with 400 mL of acetone.[10]

-

Causality: The hydrochloride salt product is soluble in hot ethanol but significantly less soluble in acetone. Adding acetone to the ethanolic solution changes the solvent polarity, inducing crystallization and precipitation of the desired product while leaving more soluble impurities (like excess dimethylamine hydrochloride) in the mother liquor.[11]

-

-

Precipitation and Collection: Allow the solution to cool slowly to room temperature, then chill it overnight in a refrigerator to maximize crystal formation. Collect the white crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of cold acetone (approx. 25 mL).[10]

-

Drying and Yield: Dry the crude product at 40–50°C. The expected yield of the crude product is 72–77 g (68–72%).[10] The melting point of the crude product is typically 138–141°C, while the recrystallized, pure material melts at 155–156°C.[10]

Purification (Optional)

The crude product is often suitable for subsequent reactions. For higher purity, it can be recrystallized by dissolving it in a minimum amount of hot 95% ethanol (approx. 85-90 mL) and then slowly adding acetone (approx. 450 mL) to induce crystallization.[12]

Product Characterization and Safety

Characterization: The identity and purity of the synthesized 3-(Dimethylamino)propiophenone hydrochloride can be confirmed using standard analytical techniques:

-

¹H NMR Spectroscopy: The spectrum will show characteristic peaks for the aromatic protons, the two methylene groups of the propyl chain, and the methyl groups of the dimethylamino moiety.[13]

-

Melting Point: A sharp melting point at 155-156°C is indicative of high purity.

-

Infrared (IR) Spectroscopy: Key absorptions include a strong carbonyl (C=O) stretch and C-H stretches for the aromatic and aliphatic portions of the molecule.

Conversion to Free Base: For reactions requiring the neutral amine, the hydrochloride salt can be converted to the free base, 3-(Dimethylamino)propiophenone. This is typically achieved by dissolving the salt in a suitable solvent like dichloromethane and washing with an aqueous solution of a mild base, such as sodium bicarbonate, followed by separation and evaporation of the organic layer.[14]

Safety and Handling:

-

Hazard Assessment: This reaction should be performed in a well-ventilated fume hood. Paraformaldehyde is a source of formaldehyde, a probable human carcinogen and irritant.[15] Concentrated hydrochloric acid is highly corrosive. Acetophenone is an irritant.

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory.

-

Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.

Applications in Drug Development and Materials Science

3-(Dimethylamino)propiophenone is not merely an academic example; it is a valuable precursor with tangible applications:

-

Pharmaceutical Synthesis: It serves as a starting material for the synthesis of more complex molecules with potential therapeutic value. For instance, it is a precursor for various β-aminoketones and γ-aminoalcohols, structural motifs found in many biologically active compounds.[4] It has been identified as a starting point for developing potential anticonvulsant and anti-Alzheimer's agents.[5]

-

Materials Science: In the field of polymer chemistry, this compound can be a component in the synthesis of photoinitiators.[5] These molecules are critical for initiating polymerization reactions upon exposure to light, a process central to creating advanced coatings, adhesives, and 3D-printed materials.

Conclusion

The Mannich reaction provides a direct, efficient, and reliable pathway for the synthesis of 3-(Dimethylamino)propiophenone. The protocol detailed herein, grounded in decades of validated chemical literature, exemplifies a self-validating system where the principles of reaction mechanism directly inform the experimental design—from the catalytic role of acid to the solvent-induced crystallization for purification. For the research scientist, mastering this synthesis not only yields a versatile chemical intermediate but also reinforces a fundamental understanding of one of organic chemistry's most important multi-component reactions.

References

-

ResearchGate. The Mannich Reaction. Available from: [Link]

-

PrepChem.com. Synthesis of 3-(Dimethylamino)-4'-methyl propiophenone hydrochloride. Available from: [Link]

-

AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Available from: [Link]

-

Chemistry Steps. Mannich Reaction. Available from: [Link]

-

Master Organic Chemistry. The Mannich Reaction. Available from: [Link]

-

Taylor & Francis Online. Mannich reaction – Knowledge and References. Available from: [Link]

-

ACS Publications. Nitro-Mannich Reaction | Chemical Reviews. Available from: [Link]

-

Curly Arrow. The Mannich Reaction revisited. Available from: [Link]

-

American Chemical Society. Synthesis of β-keto-amines via a variation of the Mannich reaction. Available from: [Link]

-

Wikipedia. Mannich reaction. Available from: [Link]

-

LookChem. Preparation of β-Dimethylaminopropiophenone hydrochloride - Chempedia. Available from: [Link]

-

YouTube. Mannich Reaction. Available from: [Link]

-

Organic Reactions. The Mannich Reaction. Available from: [Link]

-

YouTube. The Mannich Reaction. Available from: [Link]

-

Science of Synthesis. The nucleophilic additions of enolizable carbonyl compounds to electrophilic C=N bonds are generally known as Mannich-. Available from: [Link]

-

BYJU'S. Mannich Reaction Mechanism. Available from: [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]

-

ResearchGate. Optimization of reaction conditions. a | Download Scientific Diagram. Available from: [Link]

-

Organic Syntheses. β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Available from: [Link]

-

Organic Chemistry Portal. Mannich Reaction. Available from: [Link]

-

ResearchGate. Conditions optimization of the mannich reaction under different conditions. Available from: [Link]

-

Spectrabase. 3-(Dimethylamino)-2-methylpropiophenone, hydrochloride - Optional[13C NMR] - Spectrum. Available from: [Link]

-

ResearchGate. Mannich-type reaction of titanium enolate derived from propiophenone. Available from: [Link]

-

Organic Syntheses. Procedure. Available from: [Link]

-

ResearchGate. Optimization of three-component Mannich reaction conditions a. Available from: [Link]

-

ResearchGate. Mannich reaction: optimization of reaction conditions a | Download Table. Available from: [Link]

-

Chemistry LibreTexts. Mannich Reaction. Available from: [Link]

-

ResearchGate. Mannich reaction under acidic conditions and basic conditions. Available from: [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. byjus.com [byjus.com]

- 4. 3-(Dimethylamino)propiophenone | 3506-36-3 | Benchchem [benchchem.com]

- 5. Buy 3-(Dimethylamino)propiophenone hydrochloride | 879-72-1 [smolecule.com]

- 6. adichemistry.com [adichemistry.com]

- 7. Mannich reaction - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. Preparation of β-Dimethylaminopropiophenone hydrochloride - Chempedia - LookChem [lookchem.com]

- 11. orgsyn.org [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. 3-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE(879-72-1) 1H NMR spectrum [chemicalbook.com]

- 14. Synthesis routes of 3-(Dimethylamino)propiophenone [benchchem.com]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

An In-Depth Technical Guide to 3-(Dimethylamino)propiophenone Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)propiophenone hydrochloride, also known as β-(Dimethylamino)propiophenone hydrochloride or β-DAP, is a synthetic organic compound classified as a Mannich base.[1] With the chemical formula C₁₁H₁₆ClNO, this white to off-white crystalline powder is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry.[2][3] Its utility stems from the presence of a reactive β-amino ketone functional group, which allows for a variety of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of 3-(Dimethylamino)propiophenone hydrochloride, offering insights for its effective use in research and development.

Molecular Structure and Physicochemical Properties

The structure of 3-(Dimethylamino)propiophenone hydrochloride features a phenyl group attached to a three-carbon chain with a carbonyl group at the first carbon and a dimethylamino group at the third (beta) position.[1] The hydrochloride salt form enhances its stability and solubility in polar solvents.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₆ClNO | [2] |

| Molecular Weight | 213.71 g/mol | [2] |

| Appearance | White to almost white crystalline powder | [3] |

| Melting Point | 152-156 °C | [4] |

| Solubility | Soluble in water and polar organic solvents | [2] |

| CAS Number | 879-72-1 | [2] |

Synthesis: The Mannich Reaction

The most common and efficient method for the synthesis of 3-(Dimethylamino)propiophenone hydrochloride is the Mannich reaction. This three-component condensation reaction involves an enolizable ketone (acetophenone), a non-enolizable aldehyde (formaldehyde), and a secondary amine hydrochloride (dimethylamine hydrochloride).[4]

Reaction Mechanism

The Mannich reaction proceeds through a two-step mechanism:

-

Formation of the Eschenmoser salt intermediate: Formaldehyde reacts with dimethylamine hydrochloride to form a reactive iminium salt, often referred to as the Eschenmoser salt.

-

Nucleophilic attack by the enol: Acetophenone, in the presence of an acid catalyst, tautomerizes to its enol form. The electron-rich enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium salt. This is followed by protonation to yield the final β-amino ketone product.

Caption: Mechanism of the Mannich Reaction for the synthesis of 3-(Dimethylamino)propiophenone hydrochloride.

Experimental Protocol: A Step-by-Step Guide

The following is a typical laboratory-scale procedure for the synthesis of 3-(Dimethylamino)propiophenone hydrochloride:

Materials:

-

Acetophenone

-

Dimethylamine hydrochloride

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

95% Ethanol

-

Acetone

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetophenone (1.0 eq), dimethylamine hydrochloride (1.3 eq), and paraformaldehyde (0.44 eq).[4]

-

Solvent and Catalyst Addition: Add 95% ethanol to the flask, followed by a catalytic amount of concentrated hydrochloric acid.[4]

-

Reflux: Heat the reaction mixture to reflux using a heating mantle or steam bath and maintain for approximately 2 hours. The initially two-layered mixture should become a homogeneous solution.[4]

-

Crystallization: After the reflux period, remove the heat source and allow the solution to cool. The product will begin to crystallize. The crystallization can be further induced by the addition of acetone.[4]

-

Isolation and Purification: Collect the crystalline product by vacuum filtration and wash with cold acetone to remove any unreacted starting materials and byproducts.[4]

-

Drying: Dry the purified 3-(Dimethylamino)propiophenone hydrochloride in a vacuum oven to obtain a white to off-white crystalline solid. The reported melting point of the purified product is 155-156 °C.[4]

Caption: A step-by-step workflow for the synthesis of 3-(Dimethylamino)propiophenone hydrochloride.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. Key expected signals include those for the aromatic protons of the phenyl group, the methylene protons of the propyl chain, and the methyl protons of the dimethylamino group.[5]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. Characteristic peaks would correspond to the carbonyl carbon, the aromatic carbons, the carbons of the propyl chain, and the methyl carbons of the dimethylamino group.

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present. Key absorption bands would be observed for the carbonyl group (C=O stretch) and the C-N bond of the amino group.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the free base.[5]

Applications in Research and Development

3-(Dimethylamino)propiophenone hydrochloride is a versatile building block with significant applications in both academic research and industrial drug development.[6][7]

Precursor for Pharmaceutical Agents

As a Mannich base, this compound is a valuable precursor for the synthesis of a wide range of biologically active molecules.[1][8] The β-amino ketone moiety can be readily modified through various chemical reactions, including reduction to γ-amino alcohols, which are important pharmacophores.[1] It serves as a starting material for the synthesis of compounds with potential anticonvulsant and anti-Alzheimer's disease activities.[2] The introduction of the aminomethyl group through the Mannich reaction can enhance the pharmacological properties of a lead compound, such as its solubility and ability to interact with biological targets.[9]

Role in Organic Synthesis

Beyond its use as a pharmaceutical precursor, 3-(Dimethylamino)propiophenone hydrochloride is a useful intermediate in broader organic synthesis. It can be used to introduce the 3-(dimethylamino)propanoyl group into other molecules. Furthermore, the amino group can be eliminated to form an α,β-unsaturated ketone, a valuable Michael acceptor in various carbon-carbon bond-forming reactions.

Application in Proteomics Research

In the field of proteomics, 3-(Dimethylamino)propiophenone hydrochloride has been utilized as a cross-linking agent.[2] It can react with the primary amine groups of lysine residues in proteins, forming covalent bonds that can help to stabilize protein complexes for analysis by mass spectrometry.[2]

Safety and Handling

3-(Dimethylamino)propiophenone hydrochloride is classified as toxic if swallowed and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-(Dimethylamino)propiophenone hydrochloride is a synthetically accessible and versatile Mannich base with significant utility in chemical research and drug development. Its straightforward synthesis via the Mannich reaction, coupled with the reactivity of its β-amino ketone functionality, makes it a valuable building block for the creation of complex and biologically active molecules. A thorough understanding of its physical and chemical properties, as well as its safe handling, is essential for its effective application in the laboratory.

References

-

mannich base: a versatile pharmacophore in drug design and discovery. (2023, July 7). ResearchGate. Retrieved from [Link]

-

Mannich Bases: An Important Pharmacophore in Present Scenario. (2014, November 12). PMC. Retrieved from [Link]

-

Versatile Applications of Mannich Base Ligands and their Metal Complexes: A Review Article. (2023, June 1). Journal of Applied Sciences and Nanotechnology. Retrieved from [Link]

-

Recent advances in biological applications of mannich bases — An overview. (2023, March 1). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

-

1-Propanone, 3-(dimethylamino)-1-phenyl-, hydrochloride (1:1). (n.d.). PubChem. Retrieved from [Link]

-

3-(Dimethylamino)propiophenone hydrochloride. (n.d.). SpectraBase. Retrieved from [Link]

-

2',4'-dimethoxy-3-(dimethylamino)propiophenone, hydrochloride - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Synthesis of 3-(Dimethylamino)-4'-methyl propiophenone hydrochloride. (n.d.). PrepChem.com. Retrieved from [Link]

-

3-(Dimethylamino)propiophenone Hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

- 1. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 3-(Dimethylamino)propiophenone hydrochloride | 879-72-1 [smolecule.com]

- 3. 3-(Dimethylamino)propiophenone Hydrochloride | CymitQuimica [cymitquimica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 3-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE(879-72-1) 1H NMR spectrum [chemicalbook.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in biological applications of mannich bases — An overview - Int J Pharm Chem Anal [ijpca.org]

- 9. jasn.uotechnology.edu.iq [jasn.uotechnology.edu.iq]

3-(Dimethylamino)propiophenone: A Comprehensive Technical Guide to a Versatile Mannich Base

Introduction: The Enduring Significance of the Mannich Reaction in Synthetic Chemistry

The Mannich reaction, a cornerstone of organic synthesis, stands as a powerful and versatile tool for the aminomethylation of an acidic proton located alpha to a carbonyl group.[1][2] This one-pot, three-component condensation reaction typically involves an active hydrogen compound, formaldehyde, and a primary or secondary amine, yielding a β-amino carbonyl compound, famously known as a Mannich base.[1][3] The elegance of this reaction lies in its ability to construct carbon-carbon and carbon-nitrogen bonds in a single step, providing access to a diverse array of nitrogen-containing molecules that are pivotal in medicinal chemistry and materials science.[1]

This guide provides an in-depth exploration of a classic and highly valuable Mannich base: 3-(Dimethylamino)propiophenone. We will delve into its synthesis, fundamental properties, and its critical role as a synthetic intermediate, particularly in the development of prominent pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development, offering both a theoretical framework and practical, field-proven insights.

I. 3-(Dimethylamino)propiophenone: A Profile of the Mannich Base

3-(Dimethylamino)propiophenone, also known as β-(Dimethylamino)propiophenone, is a β-aminoketone that serves as a quintessential example of a Mannich base. Its structure features a propiophenone backbone with a dimethylamino group at the β-position relative to the carbonyl group.[4] This arrangement of functional groups dictates its chemical reactivity and establishes its utility as a versatile building block in organic synthesis. It is most commonly handled and utilized in its hydrochloride salt form, which offers enhanced stability and solubility in polar solvents.[4]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-(Dimethylamino)propiophenone and its hydrochloride salt is essential for its effective use in a laboratory setting.

| Property | 3-(Dimethylamino)propiophenone (Free Base) | 3-(Dimethylamino)propiophenone Hydrochloride |

| CAS Number | 3506-36-3[5] | 879-72-1 |

| Molecular Formula | C₁₁H₁₅NO[5] | C₁₁H₁₆ClNO[6] |

| Molecular Weight | 177.24 g/mol [5] | 213.70 g/mol |

| Appearance | - | White odorless crystalline powder[6] |

| Melting Point | - | 150-155 °C[4] |

| Boiling Point | - | Decomposes before boiling[4] |

| Solubility | - | Soluble in water and polar organic solvents[4] |

II. Synthesis of 3-(Dimethylamino)propiophenone Hydrochloride: The Mannich Reaction in Practice

The synthesis of 3-(Dimethylamino)propiophenone hydrochloride is a classic illustration of the Mannich reaction, typically proceeding from acetophenone, formaldehyde (often in the form of paraformaldehyde for ease of handling), and dimethylamine hydrochloride.[7] The reaction is generally carried out under acidic conditions, which facilitates the formation of the key electrophilic species, the Eschenmoser salt precursor, an iminium ion.[8]

Reaction Mechanism

The mechanism of the Mannich reaction for the synthesis of 3-(Dimethylamino)propiophenone can be delineated into two primary stages:

-

Formation of the Iminium Ion: In the acidic medium, dimethylamine reacts with formaldehyde to form a highly electrophilic dimethylaminomethyl cation, also known as an iminium ion.

-

Nucleophilic Attack by the Enol: Acetophenone, under acidic conditions, tautomerizes to its enol form. This enol, acting as a nucleophile, attacks the iminium ion, leading to the formation of the β-aminoketone product.[8][9]

Caption: Mechanism of the Mannich Reaction.

Detailed Experimental Protocol

The following protocol is a well-established procedure for the synthesis of 3-(Dimethylamino)propiophenone hydrochloride.[7][10]

Materials and Equipment:

-

Acetophenone (0.5 mole)

-

Dimethylamine hydrochloride (0.65 mole)

-

Paraformaldehyde (0.22 mole)

-

Concentrated Hydrochloric Acid (1 mL)

-

95% Ethanol (80 mL)

-

Acetone (400 mL)

-

500 mL Round-bottom flask

-

Reflux condenser

-

Steam bath or heating mantle

-

1 L Erlenmeyer flask

-

Buchner funnel and filter paper

-

Refrigerator

-

Drying oven

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine 60 g (0.5 mole) of acetophenone, 52.7 g (0.65 mole) of dimethylamine hydrochloride, and 19.8 g (0.22 mole) of paraformaldehyde.[7][10]

-

Acidification and Reflux: Add 1 mL of concentrated hydrochloric acid in 80 mL of 95% ethanol to the flask. Heat the mixture to reflux using a steam bath for 2 hours. The initial two-layered mixture should become homogeneous as the paraformaldehyde dissolves.[7][10]

-

Crystallization: Transfer the warm, yellowish solution to a 1 L wide-mouthed Erlenmeyer flask. If the solution is not clear, filter it rapidly through a preheated funnel.[7]

-

Precipitation: While the solution is still warm, add 400 mL of acetone. Allow the mixture to cool slowly to room temperature, and then chill it in a refrigerator overnight to facilitate complete crystallization.[7][10]

-

Isolation and Washing: Collect the resulting large crystals by vacuum filtration using a Buchner funnel. Wash the crystals with 25 mL of acetone to remove any soluble impurities.[7][10]

-

Drying and Purification: Dry the crude product at 40-50 °C. The crude product can be further purified by recrystallization from a mixture of hot 95% ethanol and acetone.[7]

Safety Precautions:

-

This procedure should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

3-(Dimethylamino)propiophenone hydrochloride is toxic if swallowed and causes skin and serious eye irritation.[6][11] Handle with care.

-

Acetophenone is a flammable liquid. Avoid open flames.

-

Concentrated hydrochloric acid is corrosive and should be handled with extreme caution.

III. Spectroscopic Characterization

For verification of the synthesized product, the following spectroscopic data are characteristic of 3-(Dimethylamino)propiophenone hydrochloride:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methylene protons adjacent to the carbonyl and the amine, and the methyl protons of the dimethylamino group.[12]

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons, the methylene carbons, and the methyl carbons of the dimethylamino group.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1680 cm⁻¹.

IV. Applications in Pharmaceutical Synthesis

The true value of 3-(Dimethylamino)propiophenone as a Mannich base is most evident in its application as a key intermediate in the synthesis of several blockbuster drugs. Its unique structure allows for further chemical transformations, making it a versatile starting material.

Caption: Synthetic utility of 3-(Dimethylamino)propiophenone.

A. Precursor to Fluoxetine (Prozac®)

3-(Dimethylamino)propiophenone is a well-documented starting material in the synthesis of Fluoxetine, a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant.[13][14] The synthetic route typically involves the reduction of the ketone functionality of the Mannich base to a secondary alcohol, followed by a series of reactions to introduce the trifluoromethylphenoxy group and subsequent demethylation.[13][14]

B. Precursor to Duloxetine (Cymbalta®)

A structural analog, 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one, synthesized via a similar Mannich reaction using 2-acetylthiophene, is a key intermediate in the production of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI).[15][16] The synthesis of Duloxetine involves the asymmetric reduction of this thiophene-containing Mannich base to the corresponding chiral alcohol, which is then elaborated to the final drug molecule.[16][17]

C. Synthesis of Diverse β-Aminoketones and γ-Aminoalcohols

Beyond its role in the synthesis of specific drugs, 3-(Dimethylamino)propiophenone and its derivatives are valuable starting materials for creating libraries of structurally diverse β-aminoketones and γ-aminoalcohols.[18] These classes of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The dimethylamino group can act as a leaving group, allowing for the introduction of other amine functionalities.[18]

V. Conclusion: A Timeless Building Block

3-(Dimethylamino)propiophenone stands as a testament to the enduring power and utility of the Mannich reaction. Its straightforward synthesis, coupled with the strategic placement of its functional groups, has solidified its position as an indispensable building block in both academic research and industrial-scale pharmaceutical production. This guide has provided a comprehensive overview of its synthesis, properties, and applications, underscoring its significance for any scientist or researcher engaged in the field of organic and medicinal chemistry. The continued exploration of the reactivity of this versatile Mannich base will undoubtedly lead to the discovery of new synthetic methodologies and the development of novel therapeutic agents.

References

-

ResearchGate. The Mannich Reaction. [Link]

-

PrepChem.com. Synthesis of 3-(Dimethylamino)-4'-methyl propiophenone hydrochloride. [Link]

-

Chemistry Steps. Mannich Reaction. [Link]

-

Journal of Chemical Education. (1997). Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. [Link]

-

Master Organic Chemistry. The Mannich Reaction. [Link]

-

Taylor & Francis. Mannich reaction – Knowledge and References. [Link]

-

Chemsrc. CAS#:91-03-2 | Propiophenone, 3- (dimethylamino)-2-methyl-. [Link]

-

Semantic Scholar. A Three-Step Synthesis of Fluoxetine. [Link]

-

PubChem. 1-Propanone, 3-(dimethylamino)-1-phenyl-, hydrochloride (1:1). [Link]

-

Organic Chemistry Portal. Mannich Reaction. [Link]

-

PubChem. 3-(Dimethylamino)-1-phenyl-1-propanone. [Link]

-

AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. [Link]

-

PubMed Central. (2018). Classics in Chemical Neuroscience: Fluoxetine (Prozac). [Link]

-

SDS Manager. 3-(Dimethylamino)propiophenone Hydrochloride SDS. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

YouTube. (2020, March 26). The Mannich Reaction. [Link]

- Google Patents.

- Google Patents. US8362279B2 - Process for pure duloxetine hydrochloride.

-

BYJU'S. Mannich Reaction Mechanism. [Link]

-

Quick Company. Novel Process For Preparation Of Duloxetine And Intermediates For Use. [Link]

-

Organic Reactions. The Mannich Reaction. [Link]

-

Spectrum. 3-(Dimethylamino)-2-methylpropiophenone, hydrochloride - Optional[13C NMR]. [Link]

-

University of Missouri–St. Louis. The Synthesis of NMP, a Fluoxetine (Prozac ) Precursor, in the Introductory Organic Laboratory. [Link]

-

Patent 1971592. IMPROVED SYNTHESIS AND PREPARATIONS OF DULOXETINE SALTS. [Link]

-

LookChem. Preparation of β-Dimethylaminopropiophenone hydrochloride. [Link]

- Google Patents. US2816929A - Process for beta-diethylaminopropiophenone.

-

ResearchGate. Duloxetine Synthesis. [Link]

- Googleapis.com. WO 2008/093360 A2.

-

ResearchGate. Synthesis of Mannich bases hydrochloride 1. [Link]

-

SciELO. (2013, August 6). A straightforward and efficient method for the synthesis of diversely substituted β-aminoketones and γ-aminoalcohols from 3-(N,N-dimethylamino)propiophenones as starting materials. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. byjus.com [byjus.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy 3-(Dimethylamino)propiophenone hydrochloride | 879-72-1 [smolecule.com]

- 5. 3-(Dimethylamino)-1-phenyl-1-propanone | C11H15NO | CID 77042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Propanone, 3-(dimethylamino)-1-phenyl-, hydrochloride (1:1) | C11H16ClNO | CID 92844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. orgsyn.org [orgsyn.org]

- 8. adichemistry.com [adichemistry.com]

- 9. Mannich Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Preparation of β-Dimethylaminopropiophenone hydrochloride - Chempedia - LookChem [lookchem.com]

- 11. 3-(Dimethylamino)propiophenone Hydrochloride, 25G | Labscoop [labscoop.com]

- 12. 3-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE(879-72-1) 1H NMR [m.chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US8362279B2 - Process for pure duloxetine hydrochloride - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Novel Process For Preparation Of Duloxetine And Intermediates For Use [quickcompany.in]

- 18. scielo.br [scielo.br]

A Guide to 3-(Dimethylamino)propiophenone: A Cornerstone Precursor in Modern Organic Synthesis

Foreword: The Unseen Architect in Pharmaceutical Synthesis

In the intricate world of organic synthesis, certain molecules, while not therapeutic agents themselves, serve as indispensable starting points for the construction of complex, biologically active compounds. 3-(Dimethylamino)propiophenone, a classic Mannich base, is a prime example of such a foundational precursor.[1] Its unique bifunctional nature, possessing both a ketone and a tertiary amine, provides a versatile scaffold for a multitude of chemical transformations.[1] This guide offers an in-depth exploration of 3-(Dimethylamino)propiophenone, moving beyond simple reaction schemes to elucidate the strategic considerations and mechanistic underpinnings that make it a valuable tool for researchers and professionals in drug development. We will delve into its synthesis, its critical role in the production of blockbuster pharmaceuticals, and the chemical logic that governs its reactivity.

Characterization and Synthesis of the Precursor

3-(Dimethylamino)propiophenone, often utilized as its more stable hydrochloride salt (CAS No: 879-72-1), is a synthetic compound whose utility is rooted in its molecular architecture.[2][3][4] The presence of an aromatic ketone provides an electrophilic carbonyl center and acidic alpha-protons, while the β-dimethylamino group introduces a nucleophilic site and influences the molecule's overall reactivity.[1][2]

| Property | Value | Source |

| Chemical Name | 3-(Dimethylamino)propiophenone Hydrochloride | [2] |

| Synonyms | β-(Dimethylamino)propiophenone hydrochloride | [1] |

| Molecular Formula | C₁₁H₁₆ClNO | [2] |

| Molecular Weight | 213.71 g/mol | [2][5] |

| Appearance | Solid | [3][4] |

| Melting Point | 155-156 °C | [3][4][6] |

| Solubility | Soluble in water and polar organic solvents | [2] |

The Mannich Reaction: The Principal Synthetic Route

The most direct and common method for synthesizing 3-(Dimethylamino)propiophenone is the Mannich reaction, a cornerstone of organic chemistry.[1][7] This three-component condensation involves an enolizable ketone (in this case, acetophenone or propiophenone), a non-enolizable aldehyde (typically formaldehyde), and a secondary amine (dimethylamine).[7][8][9]

The reaction is typically performed under acidic conditions, which serves a dual purpose. First, it catalyzes the formation of the highly electrophilic Eschenmoser's salt (an iminium ion) from formaldehyde and dimethylamine.[8] Second, it promotes the tautomerization of the ketone to its enol form, creating the necessary nucleophile.[7][10] The subsequent nucleophilic attack of the enol onto the iminium ion yields the desired β-amino ketone, the Mannich base.[7][8][9]

Caption: Figure 1: Mechanism of the Mannich Reaction.

Experimental Protocol: Synthesis of β-Dimethylaminopropiophenone Hydrochloride

This protocol is adapted from a robust procedure published in Organic Syntheses.[6]

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine acetophenone (0.5 mole), dimethylamine hydrochloride (0.65 mole), and paraformaldehyde (0.22 mole).

-

Solvent and Catalyst: Add 80 mL of 95% ethanol and 1 mL of concentrated hydrochloric acid. The use of the amine hydrochloride salt and additional acid ensures the acidic conditions necessary for the reaction.[6][8]

-

Reflux: Heat the mixture to reflux on a steam bath for 2 hours. The initially heterogeneous mixture will become a homogeneous, yellowish solution as the reactants are consumed.[6]

-

Isolation: Filter the warm solution to remove any impurities. Transfer the filtrate to a large Erlenmeyer flask and, while still warm, dilute with 400 mL of acetone.

-

Crystallization and Purification: Cool the solution in an ice bath to induce crystallization. The excess dimethylamine hydrochloride remains soluble in the acetone.[6] Collect the crystalline product by vacuum filtration, wash with cold acetone, and air dry. The product can be further purified by recrystallization from hot 95% ethanol and acetone.[6] The expected yield is approximately 65-75%.

Application in Pharmaceutical Synthesis: A Gateway to Key Therapeutics